2-((4-(3-(Thiophen-2-yl)ureido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-(3-(Thiophen-2-yl)ureido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound with the molecular formula C16H15N3O3S and a molecular weight of 329.37. This compound features a thiophene ring, a ureido group, and a benzamide moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-(Thiophen-2-yl)ureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Ureido Group Formation: The thiophene derivative is then reacted with an isocyanate to form the ureido group.
Alkyne Addition: The ureido-thiophene compound undergoes a Sonogashira coupling reaction with an alkyne to introduce the but-2-yn-1-yl group.
Benzamide Formation: Finally, the compound is reacted with 2-hydroxybenzamide under appropriate conditions to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-(3-(Thiophen-2-yl)ureido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
2-((4-(3-(Thiophen-2-yl)ureido)but-2-yn-1-yl)oxy)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-((4-(3-(Thiophen-2-yl)ureido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The thiophene ring and ureido group can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-sulfonamide share structural similarities.
Ureido Compounds: Molecules such as N-phenylurea and N,N’-diethylurea have similar functional groups.
Benzamide Derivatives: Compounds like 2-hydroxybenzamide and 4-aminobenzamide are structurally related.
Uniqueness
What sets 2-((4-(3-(Thiophen-2-yl)ureido)but-2-yn-1-yl)oxy)benzamide apart is the combination of the thiophene ring, ureido group, and benzamide moiety, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(thiophen-2-ylcarbamoylamino)but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c17-15(20)12-6-1-2-7-13(12)22-10-4-3-9-18-16(21)19-14-8-5-11-23-14/h1-2,5-8,11H,9-10H2,(H2,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAYDKVVUSUSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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